molecular formula C10H10Cl2O B8538581 4-(3-Chloropropyl)benzoyl chloride

4-(3-Chloropropyl)benzoyl chloride

Cat. No.: B8538581
M. Wt: 217.09 g/mol
InChI Key: PEWPLFBTGQXUNE-UHFFFAOYSA-N
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Description

4-(3-Chloropropyl)benzoyl chloride is a benzoyl chloride derivative characterized by a chloropropyl substituent at the para position of the benzene ring. Its molecular structure combines the reactivity of the benzoyl chloride group (–COCl) with the alkyl chloride side chain (–CH₂CH₂CH₂Cl), enabling diverse applications in organic synthesis, particularly as an acylating agent or intermediate in pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C10H10Cl2O

Molecular Weight

217.09 g/mol

IUPAC Name

4-(3-chloropropyl)benzoyl chloride

InChI

InChI=1S/C10H10Cl2O/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h3-6H,1-2,7H2

InChI Key

PEWPLFBTGQXUNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCCl)C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The chloropropyl group provides a balance between electron-withdrawing effects (via Cl) and lipophilic character (via the alkyl chain), enhancing solubility in non-polar solvents compared to nitro or trichloromethyl derivatives .
  • Bulkier substituents (e.g., –CCl₃) may sterically hinder nucleophilic attacks at the carbonyl carbon, whereas the linear chloropropyl chain minimizes steric interference .

Reactivity in Acylation Reactions

Benzoyl chlorides are widely used in acylations. Substituents critically influence reaction rates and mechanisms:

  • This compound: Reacts readily with amines (e.g., pyrazinoyl chloride coupling to form amides in pyridine ).
  • 4-Nitrobenzoyl chloride : Faster acylation due to strong electron-withdrawing nitro group activating the carbonyl .
  • 4-Methoxybenzoyl chloride : Reduced reactivity in nucleophilic acyl substitution due to electron-donating methoxy group; may require activating agents like EDC/DMAP .
  • 4-(Trichloromethyl)benzoyl chloride : Despite strong electron-withdrawing effects, steric hindrance from –CCl₃ may slow reactions compared to chloropropyl derivatives .

Physical Properties

Comparative data (estimated for this compound based on structural analogs):

Compound Melting Point (°C) Boiling Point (°C) Solubility
This compound ~30–40 (estimated) ~250–300 (dec.) Soluble in CH₂Cl₂, THF
4-Chloro-2,5-dimethylbenzenesulfonyl chloride 48–50 N/A Soluble in polar aprotic solvents
4-Nitrobenzoyl chloride 72–74 154 (15 mmHg) Moderate in water
Benzoyl chloride -1 197 Reacts with water

Notes:

  • The chloropropyl group enhances lipophilicity, improving solubility in organic solvents relative to polar derivatives like nitrobenzoyl chlorides .
  • Lower melting points compared to crystalline derivatives (e.g., 4-nitro) suggest a less rigid structure .

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